N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-(methylcarbamoyl)aniline with thiophene-2-carboxylic acid. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both a methylcarbamoyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-6-10(7-5-9)15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
MKCWHRKWGOWCSB-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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